N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
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Overview
Description
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and therapeutic applications . Pyrimidines are essential components of nucleic acids and have been extensively studied for their medicinal properties .
Preparation Methods
The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves several stepsThe reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and hydrochloric acid . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes involving pyrimidine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators . This inhibition leads to a reduction in the production of pro-inflammatory compounds, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride can be compared with other pyrimidine derivatives such as:
2,4-Diaminopyrimidine: Known for its use in antifolate drugs.
5-Fluorouracil: A widely used anticancer agent.
Cytosine: A component of nucleic acids with antiviral properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPXVKUSJFPCNR-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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